Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate, also known as ethyl 5-methylenedioxy-3-oxopropionate, is a chemical compound synthesized for research purposes. Its synthesis involves the condensation of ethyl acetoacetate with piperonal (1-(3,4-methylenedioxyphenyl)ethanone) using a variety of methods, including Claisen condensation and Knoevenagel condensation []. The resulting product is characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].
Research suggests that Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate may possess various biological activities, although further investigation is needed. Some studies have explored its potential as:
Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate, also known as 3-benzodioxol-5-yl-3-oxo-propionic acid ethyl ester, is a chemical compound with the molecular formula C₁₂H₁₂O₅ and a molecular weight of approximately 236.22 g/mol. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, which contributes to its distinct chemical properties and potential biological activities. It is characterized by a density of 1.275 g/cm³ and a boiling point of 358.8°C at 760 mmHg, making it stable under standard laboratory conditions .
Research indicates that compounds similar to Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate exhibit various biological activities, including:
The synthesis of Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate typically involves several key steps:
Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate has potential applications in various fields:
Several compounds share structural similarities with Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl Vanillin | C₈H₈O₃ | Known for its flavoring properties and antioxidant activity. |
| Benzodioxole | C₈H₆O₂ | A simpler structure that lacks the propanoate group but shares the dioxole ring. |
| Coumarin | C₉H₆O₂ | Exhibits anticoagulant properties; structurally related through aromaticity but differs in functional groups. |
Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate is unique due to its combination of both the benzo[d][1,3]dioxole moiety and the oxopropanoate structure, which may confer distinct biological activities not found in these similar compounds .
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate, commonly referred to by its CAS number 81581-27-3, represents a sophisticated organic compound that bridges aromatic heterocyclic chemistry with ester functionality. The compound's systematic nomenclature reflects its complex structure, incorporating the benzo[d]dioxol moiety attached to a 3-oxopropanoate ethyl ester chain. Alternative nomenclature includes 3-(6-胡椒环基)-3-氧代丙酸乙酯 in Chinese chemical literature, highlighting its relationship to the piperonyl group found in natural products.
The molecular structure can be described using the SMILES notation: CCOC(=O)CC(=O)C1=CC2=C(C=C1)OCO2, which clearly delineates the connectivity between the benzodioxole ring system and the ethyl acetoacetate portion. The InChI key UGSBCTHYWAADNY-UHFFFAOYSA-N provides a unique identifier for database searches and structural comparisons. This compound belongs to the broader class of aromatic beta-keto esters, which are important synthetic intermediates in organic chemistry.
The physical properties of this compound have been well-characterized across multiple sources. The molecular weight of 236.22 g/mol and density of approximately 1.3 g/cm³ indicate a relatively dense aromatic compound. The compound exhibits a boiling point of 358.8°C at standard atmospheric pressure, suggesting thermal stability suitable for various synthetic transformations. These properties make it an attractive intermediate for synthetic chemists working with benzodioxole derivatives.
The development of benzodioxole-containing compounds has its roots in natural product chemistry, particularly in the study of compounds derived from plants containing methylenedioxyphenyl groups. The historical significance of this structural motif can be traced to early investigations of piperonal and related aromatic aldehydes found in essential oils and plant extracts. The benzodioxole scaffold has been recognized for its biophoric nature, contributing distinctive pharmacological properties to compounds containing this structural element.
The evolution of synthetic methodologies for benzodioxole derivatives has been closely linked to advances in condensation reactions, particularly the Knoevenagel condensation. Historical accounts demonstrate that Emil Knoevenagel's pioneering work in 1896 involved condensation reactions between benzaldehyde and ethyl acetoacetate using piperidine as a catalyst. These early investigations laid the groundwork for modern synthetic approaches to beta-keto esters containing aromatic substituents. The development of more sophisticated synthetic routes has enabled the preparation of complex benzodioxole derivatives with enhanced selectivity and efficiency.
Recent advances in synthetic chemistry have expanded the utility of benzodioxole-containing compounds beyond their traditional applications. The recognition of their potential in pharmaceutical chemistry has driven research into structure-activity relationships and synthetic optimization. Modern synthetic approaches incorporate green chemistry principles, utilizing environmentally friendly solvents and catalysts to improve the sustainability of benzodioxole synthesis. These developments have positioned compounds like ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate as valuable building blocks for contemporary drug discovery programs.
The structural architecture of ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate places it within the broader family of benzodioxole derivatives, which have demonstrated significant biological activity across multiple therapeutic areas. The benzodioxole scaffold, also known as methylenedioxybenzene, provides a rigid aromatic framework that can influence the pharmacological properties of attached functional groups. This structural motif has been extensively studied for its contributions to anticancer, antioxidant, and antifungal activities in various synthetic derivatives.
The relationship between ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate and other biologically active benzodioxole compounds can be understood through comparative structural analysis. For instance, compounds containing the benzodioxole scaffold have shown promising anticancer activity, with specific derivatives demonstrating potent cytotoxic effects against cervical, colorectal, and liver cancer cell lines. The presence of the methylenedioxy bridge in these compounds contributes to their ability to interact with biological targets, potentially through enhanced binding affinity or metabolic stability.
The synthetic accessibility of ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate through established condensation methodologies connects it to a rich tradition of benzodioxole chemistry. The compound can serve as a precursor for more complex molecules through various chemical transformations, including reduction, cyclization, and coupling reactions. Recent research has highlighted the potential of benzodioxole derivatives in antifungal therapy, with structural modifications at specific positions enhancing activity against both phytopathogenic and human pathogenic fungal species. This broad spectrum of biological activity underscores the importance of the benzodioxole scaffold in medicinal chemistry applications.
The Claisen condensation represents the most established and widely utilized methodology for synthesizing Ethyl 3-(benzo[d] [3]dioxol-5-yl)-3-oxopropanoate [2]. This approach involves the condensation of ethyl acetoacetate with piperonal (1-(3,4-methylenedioxyphenyl)ethanone) through a nucleophilic addition mechanism [2] [5]. The reaction proceeds through the formation of an ester enolate ion when ethyl acetoacetate is treated with a strong base such as sodium ethoxide, followed by nucleophilic attack on the carbonyl group of piperonal [5].
The mechanism involves several key steps: initial deprotonation of ethyl acetoacetate at the alpha position to form an enolate ion, nucleophilic addition of this enolate to the carbonyl carbon of piperonal, and subsequent elimination to yield the desired beta-keto ester product [22] [27]. The reaction typically requires stoichiometric amounts of sodium ethoxide as the base and proceeds under reflux conditions in ethanol [23] [27].
Reaction yields for this methodology vary significantly depending on reaction conditions. Traditional Claisen condensation of ethyl acetate yields ethyl acetoacetate with reported yields of 28-29% when performed on smaller scales, though yields can be improved to 75-76% when excess ethanol is continuously removed during the reaction [32]. The formation of beta-keto esters through Claisen condensation benefits from the highly acidic nature of the product, which possesses a doubly activated hydrogen atom that can be abstracted by base, driving the equilibrium toward product formation [5] [27].
Table 1: Claisen Condensation Reaction Parameters
| Parameter | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Base | Sodium ethoxide | 75-76% | [32] |
| Temperature | Reflux conditions | 28-76% | [32] |
| Solvent | Ethanol | Variable | [23] |
| Reaction Time | 2-8 hours | 82-98% | [13] |
The success of Claisen condensation approaches depends critically on maintaining anhydrous conditions and using bases that match the alkoxide leaving group to prevent transesterification side reactions [36]. The benzodioxole moiety in the target compound introduces additional electronic effects that can influence reaction rates and selectivity compared to simple aromatic systems [3].
Direct esterification represents an alternative synthetic route involving the condensation of 3-(benzo[d] [3]dioxol-5-yl)-3-oxopropanoic acid with ethanol in the presence of acid catalysts . This methodology typically employs strong acid catalysts such as sulfuric acid and requires reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding ethyl ester .
The esterification process follows a classical mechanism involving protonation of the carboxyl oxygen, nucleophilic attack by ethanol, and subsequent elimination of water [17]. Industrial applications may utilize continuous flow processes with automated reactors to optimize reaction parameters including temperature, pressure, and reactant concentrations .
Catalytic esterification techniques offer advantages in terms of atom economy and direct synthesis from carboxylic acid precursors, avoiding the need for more complex multi-step synthetic sequences [21]. However, the method requires careful control of reaction conditions to prevent decomposition of the beta-keto acid starting material, which tends to undergo decarboxylation readily under acidic conditions [21].
Alternative catalytic approaches include the use of polymer-supported acid catalysts and zeolite-based systems, which can provide milder reaction conditions and improved selectivity [17]. These heterogeneous catalysts facilitate product separation and catalyst recovery, making the process more suitable for industrial scale production [17].
Microwave-assisted synthesis has emerged as a powerful tool for optimizing the preparation of beta-keto esters, including Ethyl 3-(benzo[d] [3]dioxol-5-yl)-3-oxopropanoate [7] [8]. This methodology exploits microwave energy to accelerate reaction rates and improve yields while reducing reaction times from hours to minutes [8] [10].
The application of microwave irradiation to beta-keto ester synthesis demonstrates significant improvements in reaction efficiency [8]. Microwave-assisted Hantzsch condensation reactions involving beta-keto esters have achieved yields of 86-96% under solvent-free conditions with reaction times reduced to 5-15 minutes [8]. The enhanced reaction rates result from the selective heating of polar molecules, leading to more uniform temperature distribution and reduced formation of side products [13].
Optimization studies reveal that microwave power, temperature, and irradiation time represent critical parameters for maximizing yields [14]. Reactions performed using domestic microwave ovens equipped with inverter technology can achieve realistic control of microwave frequency at 2450 megahertz, enabling precise temperature control [14]. The methodology has been successfully applied to synthesize related compounds with excellent yields ranging from 92-97% [14].
Table 2: Microwave-Assisted Synthesis Parameters
| Parameter | Conventional Heating | Microwave Heating | Improvement Factor |
|---|---|---|---|
| Reaction Time | 2-8 hours | 5-15 minutes | 8-96x faster |
| Yield | 28-76% | 86-96% | 1.1-3.4x higher |
| Temperature Control | Variable | Precise | Enhanced |
| Energy Efficiency | Standard | High | Significant |
The enhanced efficiency of microwave-assisted synthesis results from several factors: rapid and uniform heating, reduced thermal gradients, and selective activation of polar bonds [9]. These advantages make microwave technology particularly suitable for the synthesis of compounds containing polar functional groups such as the carbonyl and ester moieties present in the target molecule [8].
Solid-phase synthesis approaches for beta-keto esters have been developed using polymer-supported reagents and catalysts [11] [12]. These methodologies offer advantages in terms of product purification, catalyst recovery, and process automation [11]. Polystyrene-supported alpha-seleno acetate has been developed as a novel resin for the solid-phase synthesis of beta-keto esters [11].
The solid-phase approach involves treatment of the supported reagent with lithium diisopropylamide to generate a selenium-stabilized carbanion, which subsequently reacts with aldehydes [11]. Following selenoxide syn-elimination, the desired beta-keto esters are obtained with good yields and high purity [11]. This methodology provides clean product isolation through simple filtration and washing procedures [11].
Solid-phase synthesis has been extended to include benzoxazole derivatives using 3-nitrotyrosine as a scaffold [12]. The synthesis involves coupling of nitrogen-protected 3-nitrotyrosine to polystyrene via Wang-type linkers, followed by deprotection and subsequent transformations [12]. These approaches demonstrate the versatility of solid-phase methods for synthesizing complex heterocyclic compounds containing benzodioxole-related structural motifs [12].
The advantages of solid-phase synthesis include simplified workup procedures, potential for automation, and compatibility with combinatorial chemistry approaches [12]. However, the methodology requires specialized resins and may involve longer overall reaction sequences compared to solution-phase methods [11].
Solvent-free synthesis represents a significant advancement in green chemistry applications for beta-keto ester preparation [15] [16]. These methodologies eliminate the use of organic solvents, reducing environmental impact and simplifying product isolation procedures [15]. Silica-supported boric acid has emerged as an effective heterogeneous catalyst for trans-esterification of beta-keto esters under solvent-free conditions [16].
The solvent-free approach achieves remarkable enhancement in synthetic efficiency with yields ranging from 87-95% while maintaining high product purity [16]. The methodology demonstrates excellent compatibility with various alcohol substrates including primary, secondary, allylic, benzylic, and chiral alcohols [16]. The catalyst preparation involves simple procedures, and the system shows excellent recyclability up to five cycles without appreciable loss of catalytic activity [16].
Table 3: Solvent-Free Synthesis Performance Data
| Catalyst System | Yield Range | Reaction Time | Recyclability | Reference |
|---|---|---|---|---|
| Silica-boric acid | 87-95% | 2-4 hours | 5 cycles | [16] |
| Metal-free base | 75-95% | 1-3 hours | Multiple | [13] |
| Supported catalysts | 80-90% | Variable | High | [16] |
The mechanism of solvent-free trans-esterification proceeds through chelation-controlled enol intermediates, where the beta-keto ester coordinates to the catalyst through both carbonyl groups [16]. This chelation effect enhances the selectivity for beta-keto esters over other ester types and enables mild reaction conditions [21].
Environmental benefits of solvent-free synthesis include elimination of toxic solvent waste, reduced energy requirements for solvent recovery, and simplified product isolation [15]. The methodology aligns with green chemistry principles by maximizing atom economy and minimizing environmental impact [15].
Biocatalytic approaches utilizing enzyme-catalyzed reactions represent the most environmentally benign methodology for beta-keto ester synthesis [17] . Lipase-catalyzed trans-esterification has been successfully employed for the highly chemo- and stereoselective synthesis of beta-keto esters [17]. Candida antarctica lipase B immobilized on macroporous polypropylene resin demonstrates excellent catalytic activity under environmentally safe conditions [17].
The biocatalytic process involves simple dissolution of alcohols in methyl or ethyl beta-keto esters followed by treatment with immobilized lipase under reduced pressure [17]. This methodology achieves high yields exceeding 90% while maintaining excellent chemoselectivity in the acylation of aliphatic alcohols in the presence of phenols [17]. Additionally, the lipase demonstrates high enantioselectivity for the resolution of secondary alcohols [17].
Enzymatic synthesis pathways have been identified in microbial systems, where related compounds are naturally produced through beta-alanine degradation pathways in Escherichia coli . These biological pathways provide insights into alternative biocatalytic routes that could be developed for industrial production .
The advantages of biocatalytic methods include mild reaction conditions, high selectivity, and compatibility with aqueous reaction media [19]. Recent developments in chiral phosphine-functionalized ionic liquids have enabled efficient asymmetric hydrogenation of beta-keto esters with recyclable catalyst systems [19]. These approaches achieve quantitative conversion with 97% enantiomeric excess and demonstrate catalyst recyclability up to 12 times [19].
Table 4: Biocatalytic Synthesis Comparison
| Enzyme System | Yield | Selectivity | Recyclability | Conditions |
|---|---|---|---|---|
| CALB lipase | >90% | High chemo- and stereoselectivity | Excellent | Mild, solvent-free |
| Chiral phosphine-IL | >99% | 97% enantiomeric excess | 12 cycles | Mild, recyclable |
| Microbial pathways | Variable | Substrate-dependent | Natural | Physiological |